molecular formula C17H16N4O2 B4464395 N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine

N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine

Cat. No. B4464395
M. Wt: 308.33 g/mol
InChI Key: YCKFMAKGOHQLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity.

Mechanism of Action

N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine is a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase. It binds to the kinase domain of EGFR and prevents the phosphorylation of downstream signaling molecules. This leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine is a potent and selective inhibitor of EGFR tyrosine kinase activity. It has been widely used in scientific research to study the role of EGFR in various cellular processes. However, N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has some limitations. It is a small molecule inhibitor and may have off-target effects. In addition, the use of N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine may not accurately reflect the effects of genetic EGFR inhibition.

Future Directions

There are several future directions for the study of N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine. One direction is to investigate the effects of N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine on other signaling pathways that are involved in cancer cell proliferation and survival. Another direction is to develop more potent and selective inhibitors of EGFR tyrosine kinase activity. Finally, the use of N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine in combination with other anticancer agents may lead to more effective cancer treatments.

Scientific Research Applications

N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been used to investigate the signaling pathways involved in cell proliferation, differentiation, and survival. N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine has also been used to study the effects of EGFR inhibition on cancer cells.

properties

IUPAC Name

2-N-(1,3-benzodioxol-5-yl)-4-N,4-N-dimethylquinazoline-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21(2)16-12-5-3-4-6-13(12)19-17(20-16)18-11-7-8-14-15(9-11)23-10-22-14/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKFMAKGOHQLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC2=CC=CC=C21)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine
Reactant of Route 2
Reactant of Route 2
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine
Reactant of Route 3
Reactant of Route 3
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine
Reactant of Route 4
Reactant of Route 4
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine
Reactant of Route 5
Reactant of Route 5
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine
Reactant of Route 6
Reactant of Route 6
N~2~-1,3-benzodioxol-5-yl-N~4~,N~4~-dimethyl-2,4-quinazolinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.